molecular formula C19H20F3NO3 B2914663 N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide CAS No. 1797089-64-5

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2914663
CAS RN: 1797089-64-5
M. Wt: 367.368
InChI Key: MTWDJKIMLZPXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide, also known as TFMPP, is a synthetic chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been widely studied for its potential use in scientific research.

Mechanism of Action

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide acts as a partial agonist of the serotonin 5-HT1A and 5-HT2A receptors in the brain. It has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play a crucial role in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in perception, mood, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, this compound can also produce a range of unwanted side effects, which can complicate experimental results.

Future Directions

There are several potential future directions for research involving N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide. One area of interest is the development of new drugs that target serotonin receptors in the brain. This compound could also be used to study the role of serotonin in the development of psychiatric disorders. Additionally, research could focus on the potential therapeutic uses of this compound in the treatment of anxiety, depression, and other psychiatric disorders.
In conclusion, this compound is a synthetic chemical compound that has been widely studied for its potential use in scientific research. It acts as a partial agonist of serotonin receptors in the brain and has been shown to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations and potential side effects. Future research could focus on developing new drugs that target serotonin receptors or exploring the therapeutic uses of this compound in psychiatric disorders.

Synthesis Methods

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethoxyaniline with 2-methoxy-2-phenylbutyryl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been studied for its potential use in treating anxiety, depression, and other psychiatric disorders. This compound has also been used in studies related to the regulation of serotonin receptors in the brain.

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-3-18(25-2,15-7-5-4-6-8-15)13-23-17(24)14-9-11-16(12-10-14)26-19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWDJKIMLZPXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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